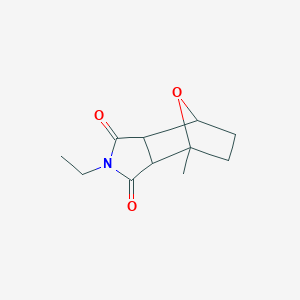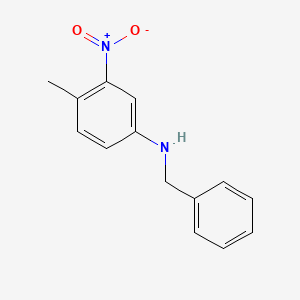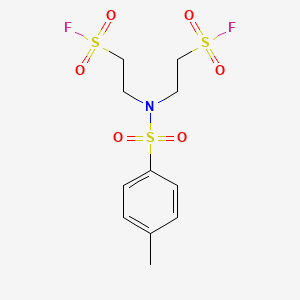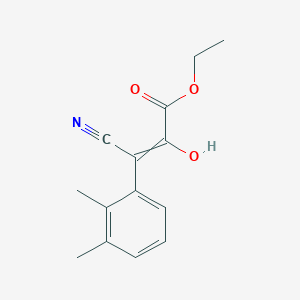
Dimethyl(3-phenylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a 3-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 3-phenylpropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methyl or phenylpropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Dimethyl(3-phenylpropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mecanismo De Acción
The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(3-phenylpropyl)silane
- Bis(3-phenylpropyl)silane
- Phenyltris(3-phenylpropyl)silane
Uniqueness
Dimethyl(3-phenylpropyl)silane is unique due to its specific combination of methyl and phenylpropyl groups bonded to the silicon atom. This structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of chemical transformations and industrial processes.
Propiedades
Número CAS |
1590-94-9 |
|---|---|
Fórmula molecular |
C11H18Si |
Peso molecular |
178.35 g/mol |
Nombre IUPAC |
dimethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clave InChI |
BCOGOMNWRFFKHQ-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



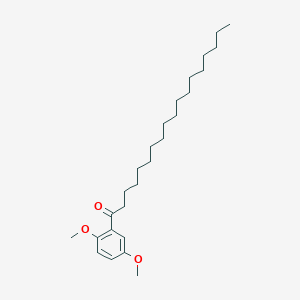
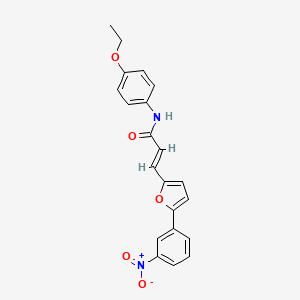
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)


